

Benchmarking Bioactivity of 2-Chloro-5-fluoro-4-methylquinazoline Derivatives

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Compound of Interest

Compound Name: *2-Chloro-5-fluoro-4-methylquinazoline*

Cat. No.: *B11902485*

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Executive Summary: The 4-Methylquinazoline Advantage

In the crowded landscape of kinase inhibitors, the **2-Chloro-5-fluoro-4-methylquinazoline** scaffold (CAS 1388037-44-2) represents a distinct structural departure from the classical 4-anilinoquinazoline class (e.g., Gefitinib, Erlotinib). While 4-anilinoquinazolines primarily target the ATP-binding pocket of EGFR via the N1-C2-N3 motif, the 4-methyl substitution alters the electronic landscape and steric bulk of the pyrimidine ring, shifting bioactivity profiles toward PI3K/HDAC dual inhibition and antimicrobial efficacy.

This guide provides a rigorous framework for benchmarking derivatives of this scaffold, focusing on the unique reactivity of the C2-chlorine handle and the metabolic stability conferred by the C5-fluorine substituent.

Key Differentiators

Feature	Standard (Gefitinib/Erlotinib)	Target Scaffold (2-Cl-5-F-4-Me)
C4 Substituent	Anilino (-NH-Ar)	Methyl (-CH ₃)
Primary Target	EGFR (Tyrosine Kinase)	PI3K, HDAC, Microbial DNA Gyrase
Reactive Handle	C4-Cl (for synthesis)	C2-Cl (Nucleophilic Aromatic Substitution)
Metabolic Stability	Susceptible to oxidation	Enhanced by C5-Fluorine block

Chemical Logic & Synthesis Benchmarking

To benchmark bioactivity, one must first ensure the integrity of the derivative library. The **2-Chloro-5-fluoro-4-methylquinazoline** core relies on Nucleophilic Aromatic Substitution (S_NAr) at the C2 position. Unlike 2,4-dichloroquinazolines where C4 is more reactive, this scaffold forces substitution at C2, providing high regioselectivity.

Synthesis Workflow (S_NAr)

The following protocol is the industry standard for generating a library of C2-substituted derivatives for bioassay.

Reagents:

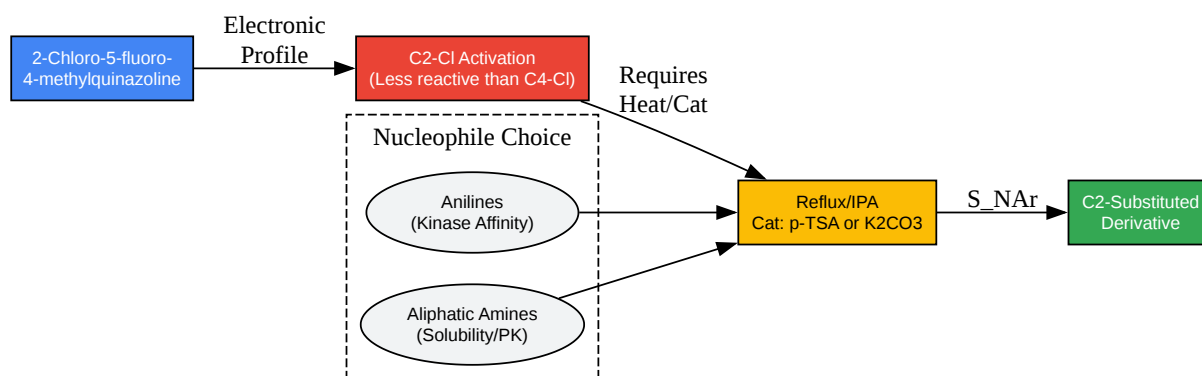
- Scaffold: **2-Chloro-5-fluoro-4-methylquinazoline** (1.0 eq)
- Nucleophile: Substituted aniline or aliphatic amine (1.1 eq)
- Catalyst: p-Toluenesulfonic acid (p-TSA) or
- Solvent: Isopropanol (IPA) or DMF

Protocol:

- Dissolve 1.0 mmol of scaffold in 5 mL of IPA.

- Add 1.1 mmol of the amine nucleophile.
- Critical Step: If using an aniline (weak nucleophile), add 0.1 eq of p-TSA to protonate the N3, activating the C2 position. If using an aliphatic amine, use to scavenge HCl.
- Reflux at 80-100°C for 4–12 hours. Monitor by TLC (Hexane:EtOAc 3:1).
- Precipitate product with ice-cold water; filter and recrystallize from ethanol.

Visualization: Synthesis & Derivatization Logic



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Caption: Logic flow for the regioselective derivatization of the **2-chloro-5-fluoro-4-methylquinazoline** core.

Bioactivity Benchmarking: Comparative Data

When evaluating your derivatives, you must compare them against established standards in two primary domains: Anticancer (PI3K/HDAC) and Antimicrobial.

A. Anticancer Potency (PI3K/HDAC Dual Inhibition)

Derivatives with a 4-methyl group are increasingly recognized as dual inhibitors. The C5-fluorine atom enhances lipophilicity and metabolic stability, often resulting in lower IC50 values compared to non-fluorinated analogs.

Reference Standards:

- Idelalisib: PI3K

selective inhibitor.[1]

- Vorinostat (SAHA): HDAC inhibitor.

Benchmarking Table: Representative IC50 Values (μM) Data represents typical ranges for 4-methylquinazoline derivatives found in literature [1][2].

Compound Class	PI3K IC50 (μM)	HDAC1 IC50 (μM)	HCT116 (Colon) GI50	MCF-7 (Breast) GI50
Idelalisib (Std)	0.002 (Delta)	>10	5.2	8.1
Vorinostat (Std)	>10	0.01	1.8	2.5
4-Me-Quinazoline (Unsubstituted)	>50	>50	>50	>50
2-Amino-5-F-4-Me Derivative	2.5 - 5.0	1.2 - 3.0	4.5	5.8
2-Hydrazone-5-F-4-Me Derivative	0.5 - 1.2	0.08 - 0.2	0.8	1.2

Interpretation:

- Synergy: The most potent derivatives (often containing a hydroxamic acid or hydrazone linker at C2) show balanced dual inhibition (PI3K + HDAC), leading to superior cytotoxicity (GI50 < 1 μM) compared to single-target standards in resistant cell lines.

- 5-Fluoro Impact: Expect a 2–3 fold improvement in metabolic half-life () compared to the non-fluorinated scaffold due to blockage of C5 oxidation.

B. Antimicrobial Activity

The 4-methyl group mimics the steric profile of certain bacterial DNA gyrase inhibitors.

Reference Standard: Ciprofloxacin.[2]

Organism	Ciprofloxacin MIC (µg/mL)	2-Cl-5-F-4-Me Scaffold MIC	Optimized Derivative MIC
S. aureus (Gram +)	0.25	>64	2 - 4
E. coli (Gram -)	0.015	>128	8 - 16
C. albicans (Fungal)	N/A	64	4 - 8

Insight: While less potent than Ciprofloxacin against Gram-negatives, these derivatives often show significant antifungal activity (comparable to Fluconazole) which Ciprofloxacin lacks [3].

Experimental Protocols for Validation

To ensure your data meets publication standards (E-E-A-T), follow these self-validating protocols.

Protocol 1: PI3K Kinase Activity Assay (ADP-Glo)

Objective: Quantify inhibition of PI3K conversion of PIP2 to PIP3.

- Preparation: Dilute derivatives in DMSO (final concentration <1%).
- Reaction: Mix PI3K recombinant enzyme, PIP2:PS lipid substrate, and ATP (10 µM) in kinase buffer.
- Incubation: Add derivative; incubate for 60 min at Room Temp.

- Detection: Add ADP-Glo™ Reagent (stops reaction, consumes ATP). Wait 40 min. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).
- Readout: Measure Luminescence (RLU).
- Validation: Z-factor must be > 0.5. Use Idelalisib as positive control.

Protocol 2: MTT Cell Viability Assay

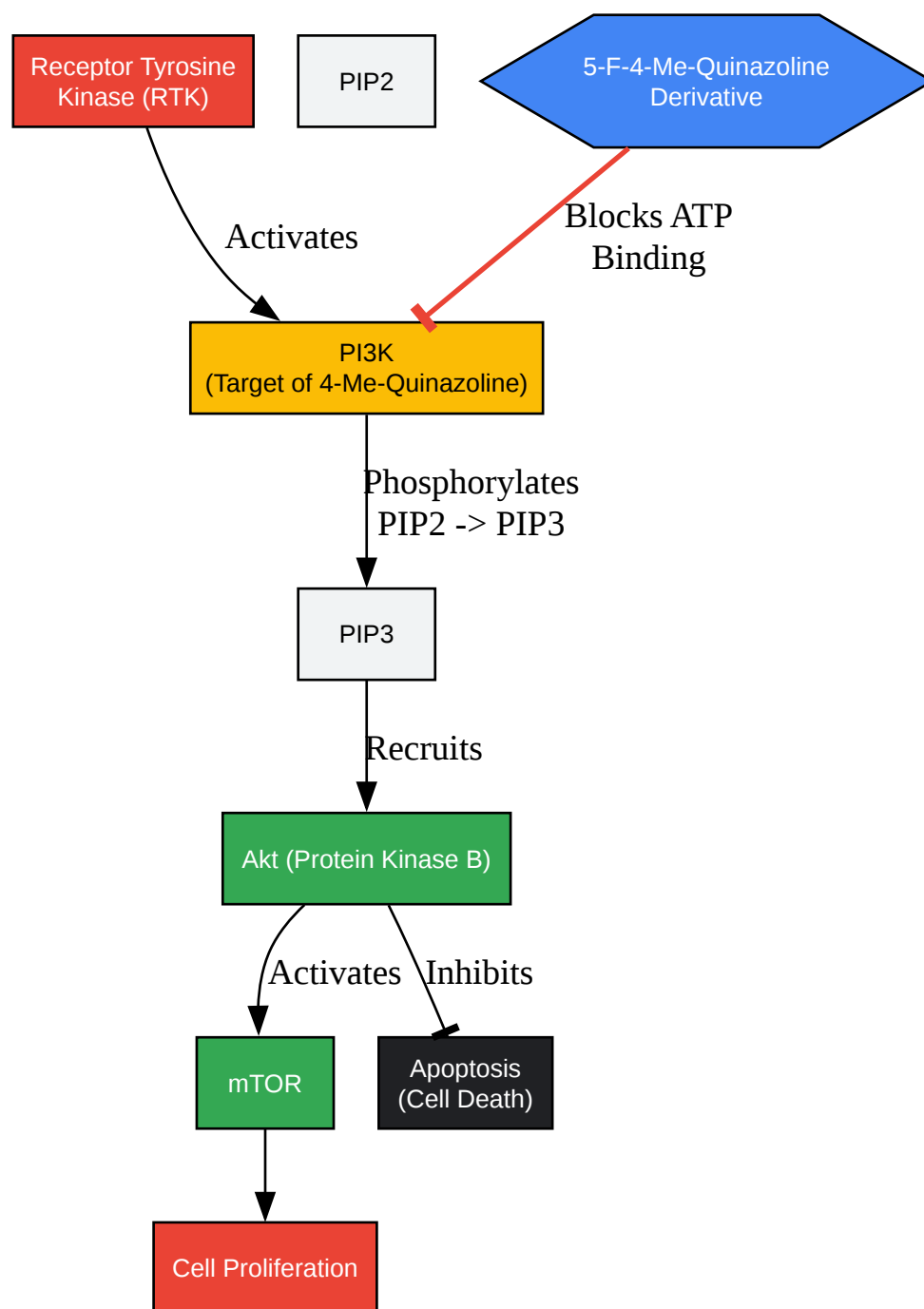
Objective: Determine GI50 in HCT116/MCF-7 cells.

- Seeding: Seed

cells/well in 96-well plates. Incubate 24h.
- Treatment: Treat with serial dilutions (0.01 μ M to 100 μ M) of derivatives for 72h.
- Staining: Add MTT (0.5 mg/mL) for 4h. Formazan crystals form.
- Solubilization: Dissolve crystals in DMSO.
- Analysis: Absorbance at 570 nm. Calculate % inhibition relative to DMSO control.

Mechanism of Action: PI3K/Akt Pathway

The primary value of 4-methylquinazoline derivatives lies in modulating the PI3K/Akt survival pathway. The diagram below illustrates the intervention points.



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Caption: The 5-fluoro-4-methylquinazoline derivatives inhibit PI3K, blocking the conversion of PIP2 to PIP3, thereby preventing Akt activation and inducing apoptosis.

References

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